molecular formula C20H19N3O4S2 B3519273 2,6-dimethoxy-N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide

2,6-dimethoxy-N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide

Cat. No.: B3519273
M. Wt: 429.5 g/mol
InChI Key: PDIMDTMYJBVCSM-UHFFFAOYSA-N
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Description

“2,6-dimethoxy-N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide” is a new skin-depigmenting agent . It was synthesized using a combination of benzoic acid and aniline . It has shown significant depigmentation ability on the UV B-induced hyperpigmentation of the brown guinea pig skin .


Synthesis Analysis

The compound was synthesized using a combination of benzoic acid and aniline . The 100ppm treatment with this compound had a 30% inhibitory effect on melanin pigment generation in the melan-a cell line without significant cell toxicity .

Mechanism of Action

The pigment-lightening effects of this compound might be due to biased production of DHICA-eumelanin induced by dopachrome tautormerase activation . The intracellular level of dopachrome tautomerase in melan-a cells was increased by treatment of this compound .

Properties

IUPAC Name

2,6-dimethoxy-N-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S2/c1-25-13-9-7-12(8-10-13)14-11-29-20(21-14)23-19(28)22-18(24)17-15(26-2)5-4-6-16(17)27-3/h4-11H,1-3H3,(H2,21,22,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIMDTMYJBVCSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=S)NC(=O)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-dimethoxy-N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide
Reactant of Route 2
Reactant of Route 2
2,6-dimethoxy-N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide
Reactant of Route 3
Reactant of Route 3
2,6-dimethoxy-N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide
Reactant of Route 4
Reactant of Route 4
2,6-dimethoxy-N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide
Reactant of Route 5
Reactant of Route 5
2,6-dimethoxy-N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide
Reactant of Route 6
2,6-dimethoxy-N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide

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